2,3,4,5-Tetramethylphenol 2,3,4,5-Tetramethylphenol
Brand Name: Vulcanchem
CAS No.: 488-70-0
VCID: VC18445558
InChI: InChI=1S/C10H14O/c1-6-5-10(11)9(4)8(3)7(6)2/h5,11H,1-4H3
SMILES:
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

2,3,4,5-Tetramethylphenol

CAS No.: 488-70-0

Cat. No.: VC18445558

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,5-Tetramethylphenol - 488-70-0

Specification

CAS No. 488-70-0
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name 2,3,4,5-tetramethylphenol
Standard InChI InChI=1S/C10H14O/c1-6-5-10(11)9(4)8(3)7(6)2/h5,11H,1-4H3
Standard InChI Key PXSSNPBEHHJLDH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1C)C)C)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2,3,4,5-Tetramethylphenol (C10_{10}H14_{14}O) belongs to the family of alkylphenols, characterized by a phenol core substituted with methyl groups. Its IUPAC name, 2,3,4,5-tetramethylphenol, reflects the positions of the methyl substituents. The compound’s planar aromatic ring is sterically hindered due to the adjacent methyl groups, which significantly impacts its solubility and reactivity .

Table 1: Key Identifiers of 2,3,4,5-Tetramethylphenol

PropertyValueSource
CAS RN488-70-0
Molecular FormulaC10_{10}H14_{14}O
Molecular Weight150.22 g/mol
InChIKeyPXSSNPBEHHJLDH-UHFFFAOYSA-N
SMILESCc1cc(O)c(C)c(C)c1C

Synthesis and Manufacturing

Alkali-Catalyzed Condensation with Formaldehyde

A seminal study by Fitzgerald and Martin (1955) investigated the reaction kinetics of 2,3,4,5-tetramethylphenol with formaldehyde under alkaline conditions . The rate law was determined as:

Rate[Phenoxide]1.4[Formaldehyde]1.4[Free Alkali]0.4\text{Rate} \propto [\text{Phenoxide}]^{1.4} [\text{Formaldehyde}]^{1.4} [\text{Free Alkali}]^{-0.4}

This nonlinear dependence suggests a complex mechanism involving the phenoxide ion (C6_6H5_5O^-) and formaldehyde (CH2_2O), potentially proceeding through a hemiformal intermediate. The study dismisses the involvement of hydroxymethyl cations (+CH2_2OH), emphasizing direct nucleophilic attack by the phenoxide .

Industrial Production

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits a melting point of 85°C , higher than phenol (40.5°C) due to enhanced van der Waals interactions from methyl groups. Its limited solubility in water (estimated <1 g/L at 25°C) contrasts with moderate solubility in organic solvents like ethanol and diethyl ether.

Table 2: Physical Properties

PropertyValueSource
Melting Point85°C
Boiling PointNot reported
Density~1.02 g/cm3^3 (est.)

Reactivity Profile

The electron-donating methyl groups deactivate the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the less hindered 6-position. Nucleophilic reactions, such as etherification, are favored under basic conditions due to phenoxide formation .

Applications in Polymer Chemistry

Phenol-Formaldehyde Resins

2,3,4,5-Tetramethylphenol serves as a monomer in novolac and resole resins, where its steric hindrance slows cross-linking, enhancing processability. The alkali-catalyzed reaction with formaldehyde produces methylene-bridged polymers used in adhesives and coatings .

Specialty Polymers

The compound’s hindered structure improves thermal stability in high-performance polymers, making it valuable in aerospace and automotive composites.

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